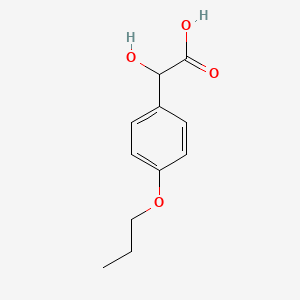

2-hydroxy-2-(4-propoxyphenyl)acetic Acid

Overview

Description

The compound of interest, 2-hydroxy-2-(4-propoxyphenyl)acetic Acid, is a derivative of phenoxyacetic acid, which is a class of compounds known for their biological activities and potential applications in various fields, including medicine and agriculture. While the specific compound is not directly studied in the provided papers, related compounds have been investigated for their hypolipidemic activities, molecular interactions, and crystal structures, which can provide insights into the properties and applications of the compound .

Synthesis Analysis

The synthesis of related phenoxyacetic acid derivatives has been explored in several studies. For instance, 3-(4-Phenoxybenzoyl) propionic acids were prepared and tested for hypolipidemic activity, indicating that the synthesis of such compounds is feasible and can lead to biologically active molecules . Additionally, the synthesis of 2,2-diphenyl-2-hydroxyacetic acid-1-methyl-4-piperidinyl ester was achieved with high yield and purity, demonstrating the synthetic accessibility of complex phenoxyacetic acid derivatives .

Molecular Structure Analysis

The molecular structure of phenoxyacetic acid derivatives has been elucidated using various techniques, including X-ray diffraction. For example, the crystal structures of (2-carboxyphenoxy)acetic acid and its adduct with 4-aminobenzoic acid were determined, revealing details about the hydrogen bonding and molecular conformations . Similarly, the structure of a complex formed by heptakis(2,6-di-O-methyl)-beta-cyclodextrin with (2,4-dichlorophenoxy)acetic acid provided insights into the host-guest interactions and the conformation of the phenoxyacetic acid moiety within the complex .

Chemical Reactions Analysis

The chemical reactivity of phenoxyacetic acid derivatives can be inferred from studies on similar compounds. For instance, the Thia-Michael addition reaction was used to synthesize a thiazolidin derivative, showcasing the potential for diverse chemical transformations involving phenoxyacetic acid derivatives . Moreover, the biotransformation of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid by bacterial species as biocatalysts highlights the stereoselective nature of reactions involving these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxyacetic acid derivatives can vary widely depending on the substituents and molecular structure. The studies on related compounds provide some insights, such as the determination of absolute configuration using NMR techniques , and the analysis of (2,4-dichlorophenoxy)acetic acid in commercial formulations using gas-liquid chromatography . These techniques are crucial for understanding the behavior of such compounds under different conditions and their potential applications.

Scientific Research Applications

Synthesis and Spectroscopic Identification

Research by Azeez and Hamad (2017) focused on synthesizing new compounds containing the 1,3,4-Thiadiazole unit using 4-n-propoxy benzoic acid, which is closely related to 2-hydroxy-2-(4-propoxyphenyl)acetic acid. This study is significant for understanding the chemical properties and potential applications of such compounds in various fields, including materials science and pharmaceuticals (Azeez & Hamad, 2017).

Ionizing Radiation in Degradation Studies

Zona, Solar, and Gehringer (2002) investigated the degradation of herbicides like 2,4-dichlorophenoxyacetic acid using ionizing radiation. Their study offers insights into the environmental impact and degradation pathways of similar chemical compounds, including this compound (Zona, Solar, & Gehringer, 2002).

Biotransformation Research

Majewska (2015) explored the biotransformations of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid. This research is pertinent for understanding the metabolic pathways and potential biotechnological applications of this compound (Majewska, 2015).

Photocatalytic Degradation

Mehralipour and Kermani (2021) studied the photocatalytic degradation of 2–4 Dichlorophenoxyacetic acid. This research highlights the potential of photocatalytic processes in the degradation and environmental management of compounds similar to this compound (Mehralipour & Kermani, 2021).

Sugar Fragmentation in the Maillard Reaction

Davidek et al. (2006) investigated sugar fragmentation in the Maillard reaction, which has implications for understanding the behavior of compounds like this compound in complex biochemical processes (Davidek, Devaud, Robert, & Blank, 2006).

Derivatization of Acidic Herbicides

Rompa, Kremer, and Zygmunt (2004) explored derivatization methods for phenoxy acid herbicides, providing insights into analytical techniques that could be applicable to this compound (Rompa, Kremer, & Zygmunt, 2004).

Acylation of Resorcinol with Acetic Acid

Yadav and Joshi (2002) focused on the green route for acylation of resorcinol with acetic acid, which could be relevant for the chemical manipulation and potential applications of this compound in green chemistry (Yadav & Joshi, 2002).

Safety and Hazards

This compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation, respectively . The precautionary statements are P280, P305+P351+P338, suggesting that protective gloves should be worn, and in case of contact with eyes, rinse cautiously with water and remove contact lenses if present .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-2-(4-propoxyphenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the metabolic flux and overall biochemical processes within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, affecting the overall function and health of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s interaction with enzymes and other proteins is critical for understanding its role in biochemical pathways and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its efficacy and impact on cellular function. Long-term studies in vitro and in vivo have provided insights into its temporal effects, highlighting the importance of understanding its stability for effective application .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and the safe dosage range is crucial for its potential therapeutic use. Studies have indicated that careful dosage management is necessary to avoid toxic effects and maximize the compound’s benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can influence metabolic flux and the levels of metabolites within the cell. Understanding the metabolic pathways involving this compound is vital for elucidating its role in cellular metabolism and its potential impact on health and disease .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation within different cellular compartments, influencing its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization helps in elucidating its role in cellular processes and its potential therapeutic applications .

properties

IUPAC Name |

2-hydroxy-2-(4-propoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-7-15-9-5-3-8(4-6-9)10(12)11(13)14/h3-6,10,12H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHMYNPCDNGWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446445 | |

| Record name | 2-hydroxy-2-(4-propoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79694-16-9 | |

| Record name | 4-Propoxymandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79694-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-2-(4-propoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-hydroxy-4-propoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.